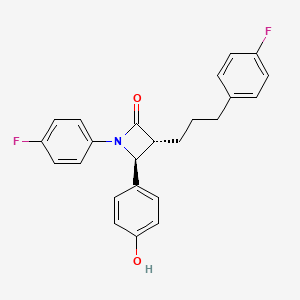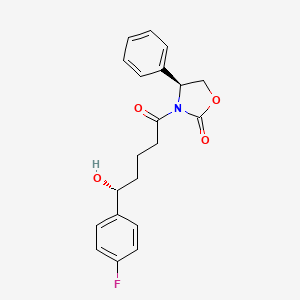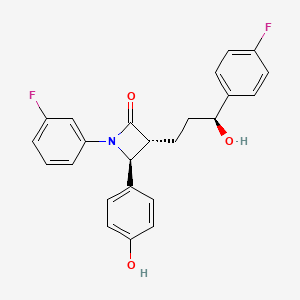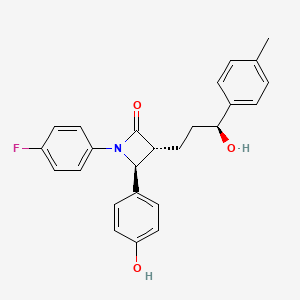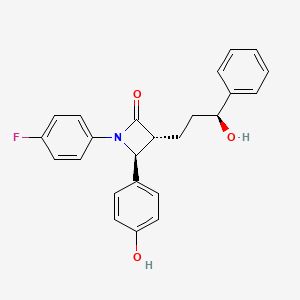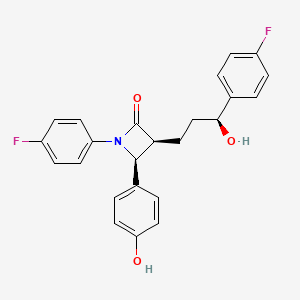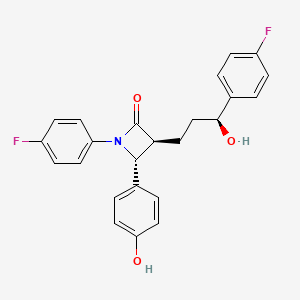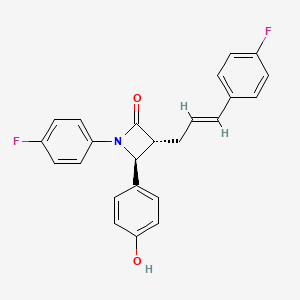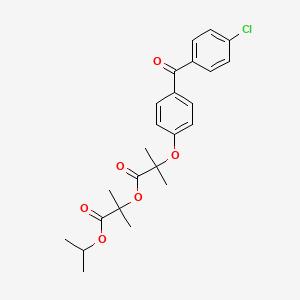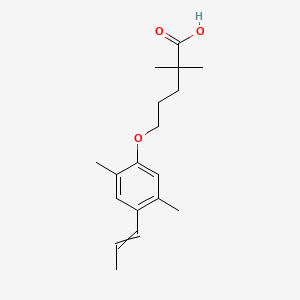
5-(((2S,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
- The compound is a potent orally active antagonist of the human neurokinin-1 (NK-1) receptor. This receptor is implicated in various physiological processes, including pain perception and the stress response. The synthesis of this compound, including its enantiomerically pure form, has been described in detail, highlighting its potential for clinical efficacy in emesis and depression (Elati et al., 2007).
Chiral Separation and Discrimination
- The compound's chiral separation was achieved using an amylose tris-3,5-dimethylphenyl carbamate stationary phase. This research sheds light on the mechanism of enantiomeric separation and recognition, which is crucial for producing enantiomerically pure pharmaceuticals (Bereznitski et al., 2002).
Synthesis and Structural Analysis
- Various studies have been conducted on the synthesis of this compound, providing insights into its structural properties and potential applications. These studies include the exploration of its synthesis pathways, crystallization-induced diastereomeric transformations, and molecular structure characterization (Zhang Fuli, 2012); (Brands et al., 2003).
Potential in Treating Depression and Anxiety
- The compound's role as an NK1 antagonist suggests its potential therapeutic value in treating conditions like depression and anxiety. This is based on the NK1 receptor's involvement in stress and emotional response regulation (Duffy et al., 2002).
Applications in Material Science
- Beyond pharmaceutical applications, derivatives of this compound have been explored in material science, particularly in the development of electron-transporting materials for OLEDs and polymers with enhanced electron affinity (Chen & Chen, 2004); (Yi et al., 2016).
Analytical Chemistry and Quality Control
- The compound has been used in studies focusing on analytical chemistry, specifically in the development of methods for determining the polymorphic transformation of pharmaceutical compounds and in the qualitative analysis of substances (Skrdla et al., 2001); (Chavez-Eng et al., 2004).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
(1R,2S,3S)-Aprepitant plays a crucial role in biochemical reactions by interacting with the NK1 receptors, which are part of the tachykinin receptor family. These receptors are predominantly found in the central and peripheral nervous systems. The compound binds to the NK1 receptor with high affinity, thereby inhibiting the binding of substance P, a neuropeptide associated with pain and emesis. This interaction prevents the activation of the receptor, leading to a reduction in nausea and vomiting symptoms .
Cellular Effects
The effects of (1R,2S,3S)-Aprepitant on various cell types and cellular processes are profound. In neuronal cells, it modulates cell signaling pathways by inhibiting the NK1 receptor, which in turn affects the release of neurotransmitters involved in emesis. This compound also influences gene expression by downregulating the expression of genes associated with the NK1 receptor pathway. Additionally, (1R,2S,3S)-Aprepitant impacts cellular metabolism by altering the metabolic pathways linked to neurotransmitter synthesis and degradation .
Molecular Mechanism
At the molecular level, (1R,2S,3S)-Aprepitant exerts its effects through competitive inhibition of the NK1 receptor. By binding to the receptor’s active site, it prevents substance P from interacting with the receptor, thereby blocking the downstream signaling cascade. This inhibition leads to decreased activation of G-proteins and subsequent reduction in intracellular calcium levels, which are critical for neurotransmitter release. Furthermore, (1R,2S,3S)-Aprepitant may influence gene expression by modulating transcription factors associated with the NK1 receptor signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1R,2S,3S)-Aprepitant have been observed to change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that (1R,2S,3S)-Aprepitant maintains its efficacy in reducing emesis over extended periods, although some degradation products may form over time. These degradation products have been found to have minimal impact on the overall effectiveness of the compound .
Dosage Effects in Animal Models
The effects of (1R,2S,3S)-Aprepitant vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces nausea and vomiting without significant adverse effects. At higher doses, some toxic effects have been observed, including hepatotoxicity and neurotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage management in clinical settings .
Metabolic Pathways
(1R,2S,3S)-Aprepitant is involved in several metabolic pathways, primarily in the liver where it undergoes extensive metabolism. The compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of various metabolites. These metabolites are further processed and excreted via the renal and biliary systems. The interaction of (1R,2S,3S)-Aprepitant with these enzymes can also affect the metabolism of other drugs, necessitating careful consideration of drug-drug interactions .
Transport and Distribution
Within cells and tissues, (1R,2S,3S)-Aprepitant is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with various transporters, including P-glycoprotein, which influences its absorption and distribution. Once inside the cells, (1R,2S,3S)-Aprepitant accumulates in specific tissues, particularly the brain, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of (1R,2S,3S)-Aprepitant is primarily within the cytoplasm and the membrane-bound compartments where NK1 receptors are located. The compound’s activity is influenced by its localization, as it needs to be in proximity to the NK1 receptors to exert its inhibitory effects. Post-translational modifications and targeting signals play a role in directing (1R,2S,3S)-Aprepitant to these specific cellular compartments .
Eigenschaften
IUPAC Name |
3-[[(2S,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALOFNDEOCMKK-CFGAKRJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401101556 | |
| Record name | 5-[[(2S,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172822-28-5 | |
| Record name | 5-[[(2S,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172822-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[(2S,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





